H-Asp(Amc)-OH Km = 93 µM for Glycosylasparaginase: Defined Enzyme Affinity vs. Uncharacterized Generic Substrates
H-Asp(Amc)-OH exhibits a Michaelis-Menten constant (Km) of 93 µM for recombinant glycosylasparaginase (aspartylglucosaminidase; AGA) at pH 7.5 [1]. This kinetic parameter provides a quantitative baseline for assay optimization that is absent from non‑fluorogenic or crude detection methods. In comparison, generic caspase-AMC substrates such as Ac-DEVD-AMC and Ac-YVAD-AMC operate against different enzyme classes (caspase-3 and caspase-1, respectively) with Km values of 9.7 µM and 8.5 µM, underscoring the distinct enzyme-substrate pairing and the necessity of using H-Asp(Amc)-OH for AGA-specific detection .
| Evidence Dimension | Michaelis-Menten constant (Km) for cognate enzyme |
|---|---|
| Target Compound Data | Km = 93 µM (glycosylasparaginase) |
| Comparator Or Baseline | Ac-DEVD-AMC: Km = 9.7 µM (caspase-3); Ac-YVAD-AMC: Km = 8.5 µM (caspase-1); Non‑fluorogenic substrate: Km not reported |
| Quantified Difference | Km differs by ~10‑fold relative to caspase substrates; non‑fluorogenic alternatives lack kinetic characterization |
| Conditions | Recombinant glycosylasparaginase, pH 7.5, fluorometric detection at 37°C |
Why This Matters
The established Km value enables users to design assays at optimal substrate concentrations for maximal sensitivity and linear dynamic range, a critical procurement consideration absent from uncharacterized alternatives.
- [1] Mononen I, Kaartinen VM, Williams JC. A fluorometric assay for glycosylasparaginase activity and detection of aspartylglycosaminuria. Anal Biochem. 1993;208(2):372-374. (Km = 93 µM at pH 7.5) View Source
